![molecular formula C21H18N2O5 B3748797 6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline](/img/structure/B3748797.png)
6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline
Vue d'ensemble
Description
6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including neuroscience, cancer research, and drug development. In
Applications De Recherche Scientifique
6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline has been studied for its potential applications in a variety of scientific research areas. In neuroscience, this compound has been shown to have potential as a neuroprotective agent. It has been found to protect neurons from damage caused by oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
In cancer research, 6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have potential as a chemosensitizer, making cancer cells more susceptible to chemotherapy.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline is not fully understood. However, it is believed to act through several different pathways. In neuroscience, it has been found to protect neurons from damage caused by oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species. In cancer research, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline has been found to have several biochemical and physiological effects. In neuroscience, it has been found to improve cognitive function and to protect neurons from damage caused by oxidative stress. In cancer research, it has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline in lab experiments is its potential as a neuroprotective agent. It has been found to protect neurons from damage caused by oxidative stress, which is a common feature of many neurodegenerative diseases. Another advantage is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
One limitation of using 6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline. One direction is to further explore its potential as a neuroprotective agent. This could involve studying its effects on different types of neurons and in different models of neurodegenerative diseases.
Another direction is to further explore its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and in different models of cancer. It could also involve exploring its potential as a chemosensitizer, making cancer cells more susceptible to chemotherapy.
Finally, future research could focus on understanding the mechanism of action of 6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline. This could involve studying its effects on different biochemical pathways and identifying its molecular targets. Understanding the mechanism of action could help to optimize its use in lab experiments and in potential therapeutic applications.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[5-(3-nitrophenyl)furan-2-yl]-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-26-19-11-13-8-9-22-21(16(13)12-20(19)27-2)18-7-6-17(28-18)14-4-3-5-15(10-14)23(24)25/h3-7,10-12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLPZGQQHRVIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-[5-(3-nitrophenyl)furan-2-yl]-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B3748718.png)
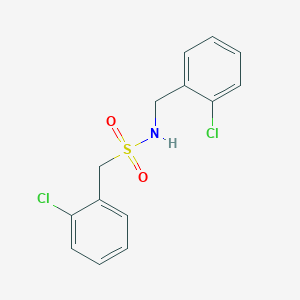
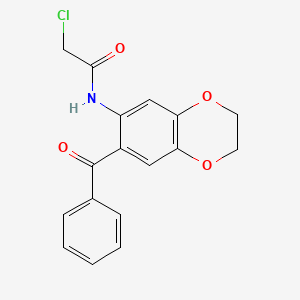
![3-(4-allyl-5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3748732.png)
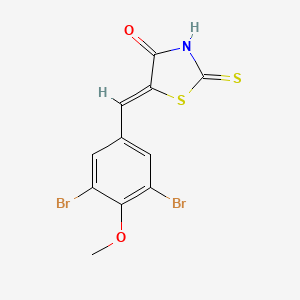
![methyl (4-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate](/img/structure/B3748739.png)
![2-({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3748743.png)
![({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3748748.png)
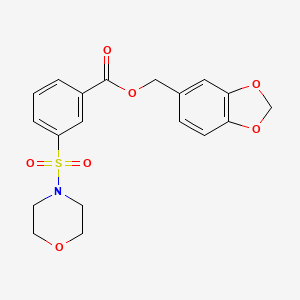
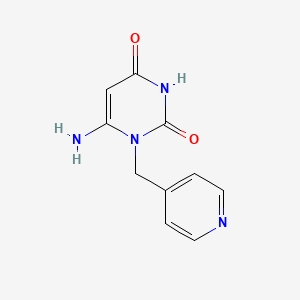

![1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3748793.png)
![N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748803.png)
![5-(2-chloro-4-nitrophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748810.png)